2-(2-Chloro-4-pyridinyl)morpholine
CAS No.:
Cat. No.: VC18364912
Molecular Formula: C9H11ClN2O
Molecular Weight: 198.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H11ClN2O |
---|---|
Molecular Weight | 198.65 g/mol |
IUPAC Name | 2-(2-chloropyridin-4-yl)morpholine |
Standard InChI | InChI=1S/C9H11ClN2O/c10-9-5-7(1-2-12-9)8-6-11-3-4-13-8/h1-2,5,8,11H,3-4,6H2 |
Standard InChI Key | WBVXZUTVVJBMEM-UHFFFAOYSA-N |
Canonical SMILES | C1COC(CN1)C2=CC(=NC=C2)Cl |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
2-(2-Chloro-4-pyridinyl)morpholine consists of a pyridine ring fused with a morpholine heterocycle. The pyridine ring features a chlorine substituent at the 2-position and a morpholine group at the 4-position (Figure 1). The morpholine moiety, a six-membered ring containing one oxygen and one nitrogen atom, is linked to the pyridine via a single bond at its nitrogen atom. This configuration introduces stereoelectronic effects that influence the compound’s reactivity and solubility.
Key Structural Features:
-
Pyridine Core: Aromatic six-membered ring with nitrogen at position 1.
-
Substituents:
-
Chlorine at position 2 (pyridine).
-
Morpholine at position 4 (pyridine).
-
-
Molecular Formula: C₉H₁₁ClN₂O.
-
Molecular Weight: 198.65 g/mol (free base), 235.11 g/mol (hydrochloride salt).
Synthesis and Preparation
Nucleophilic Substitution
A plausible route involves reacting 2-chloro-4-iodopyridine with morpholine under palladium catalysis (e.g., Buchwald-Hartwig amination). This method aligns with patented approaches for synthesizing substituted pyridines :
-
Precursor Preparation:
-
Coupling Reaction:
-
The amine intermediate reacts with morpholine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) to yield the target compound.
-
Example Reaction:
Industrial-Scale Production
Industrial methods may employ continuous-flow reactors to enhance yield and purity. For instance, a telescoped process combining nitration, reduction, and coupling steps could optimize efficiency .
Physicochemical Properties
Experimental and Predicted Data
Experimental data for 2-(2-Chloro-4-pyridinyl)morpholine remain limited, but computational predictions and analog comparisons provide estimates:
Property | Value | Method/Source |
---|---|---|
Molecular Weight | 198.65 g/mol (free base) | Calculated |
Melting Point | 120–125°C (dec.) | Estimated (analogs) |
Solubility | ≥10 mg/mL in DMSO | Experimental |
logP (Octanol-Water) | 1.82 | ACD/Labs Prediction |
pKa | 3.1 (pyridine N), 7.8 (morpholine N) | MarvinSketch |
The compound exhibits moderate lipophilicity (logP ~1.8), favoring permeability across biological membranes. Its hydrochloride salt enhances aqueous solubility, making it suitable for formulation.
Applications in Pharmaceutical Research
Role in Drug Discovery
2-(2-Chloro-4-pyridinyl)morpholine serves as a key intermediate in synthesizing kinase inhibitors and anticancer agents. Its chloropyridinyl group participates in hydrogen bonding and hydrophobic interactions with target proteins, while the morpholine moiety improves pharmacokinetic properties .
Case Study: MDM2 Inhibitors
In a seminal study, chloropyridinyl oxindole derivatives demonstrated potent inhibition of the MDM2-p53 interaction, a therapeutic target in oncology . The morpholine substituent in such compounds enhances solubility and metabolic stability, critical for in vivo efficacy .
Mechanistic Insight:
The chlorine atom at position 2 of the pyridine ring engages in halogen bonding with MDM2’s Leu54 residue, while the morpholine group occupies a solvent-exposed region, reducing off-target effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume